molecular formula C14H26O2 B1605812 Dodec-2-enyl acetate CAS No. 38363-23-4

Dodec-2-enyl acetate

Cat. No.: B1605812
CAS No.: 38363-23-4
M. Wt: 226.35 g/mol
InChI Key: AMIUTTABDVIFDZ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of dodec-2-enyl acetate follows IUPAC guidelines for unsaturated esters. The parent chain is a 12-carbon alkenol (dodec-2-en-1-ol) with an acetate group at the terminal hydroxyl position. The double bond originates at the second carbon, necessitating the locant "2-enyl." The E/Z configuration is explicitly denoted for stereoisomers. For example, the (2E)-stereoisomer is named (2E)-dodec-2-enyl acetate , while the (2Z)-form is (2Z)-dodec-2-enyl acetate .

The ester functional group is prioritized in naming, with the acetyloxy moiety (-OAc) treated as a substituent. Alternative names include trans-2-dodecen-1-ol acetate for the E-isomer and cis-2-dodecen-1-ol acetate for the Z-isomer. Registry numbers such as CAS 38363-23-4 (E-isomer) and 84801-15-0 (Z-isomer) distinguish these forms in chemical databases.

Molecular Formula and Structural Isomerism

This compound has the molecular formula C₁₄H₂₆O₂ , corresponding to a molecular weight of 226.36 g/mol . Structural isomerism arises from variations in:

  • Double bond position : Analogous compounds like dodec-7-enyl or dodec-9-enyl acetate exhibit distinct physicochemical properties due to altered chain symmetry.
  • Ester group placement : Isomers such as 1-dodecenyl acetate (acetate at C₁) versus 3-dodecenyl acetate (acetate at C₃) differ in polarity and reactivity.

For instance, this compound’s boiling point (150°C at 15 mmHg ) contrasts with dodec-7-enyl acetate (300.1°C at 760 mmHg ), highlighting the impact of double bond position on volatility.

Stereochemical Configuration: E/Z Isomerism Analysis

The E/Z isomerism of this compound is critical to its biological activity, particularly in insect pheromone systems. The E-isomer (trans configuration) has substituents on opposite sides of the double bond, while the Z-isomer (cis configuration) places them on the same side.

Key stereochemical identifiers include:

  • InChIKey : AMIUTTABDVIFDZ-VAWYXSNFSA-N (E-isomer).
  • SMILES : CCCCCCCCC/C=C/COC(=O)C (E-isomer) versus CCCCCCCCC/C=C\COC(=O)C (Z-isomer).

Spectroscopic techniques like NMR and IR differentiate isomers. The E-isomer’s ¹H-NMR spectrum shows a coupling constant (J) of ~15 Hz for trans-vinylic protons, whereas the Z-isomer exhibits J ≈ 10 Hz.

Comparative Analysis of cis/trans Isomers

Property (2E)-Dodec-2-enyl Acetate (trans) (2Z)-Dodec-2-enyl Acetate (cis)
Boiling Point 150°C (15 mmHg) 281.6°C (760 mmHg)
Density 0.881 g/cm³ 0.881 g/cm³
Refractive Index 1.448 1.432
Vaporization Enthalpy 19.0 kcal/mol Not reported

The trans isomer’s linear geometry reduces steric hindrance, lowering its boiling point compared to the cis form. However, both isomers share similar densities due to comparable molecular packing efficiencies. The cis isomer’s bent structure increases dipole interactions, elevating its refractive index.

In gas chromatography, the E-isomer elutes earlier than the Z-isomer due to reduced polarity, a property exploited in pheromone purification. These differences underscore the necessity of stereochemical precision in synthetic applications.

Properties

CAS No.

38363-23-4

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

[(E)-dodec-2-enyl] acetate

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h11-12H,3-10,13H2,1-2H3/b12-11+

InChI Key

AMIUTTABDVIFDZ-VAWYXSNFSA-N

SMILES

CCCCCCCCCC=CCOC(=O)C

Isomeric SMILES

CCCCCCCCC/C=C/COC(=O)C

Canonical SMILES

CCCCCCCCCC=CCOC(=O)C

Origin of Product

United States

Preparation Methods

Esterification of Dodec-2-enol

The classical synthetic route to dodec-2-enyl acetate involves the following steps:

  • Starting Material: Dodec-2-enol (an unsaturated alcohol with a double bond at the 2-position).
  • Acetylating Agents: Acetic acid or acetic anhydride.
  • Catalysts: Strong acids such as sulfuric acid or p-toluenesulfonic acid are used to catalyze the esterification.
  • Reaction Conditions: Typically, the reaction is carried out under reflux conditions to drive the esterification to completion.

This process can be summarized in the following reaction scheme:

$$
\text{Dodec-2-enol} + \text{Acetic acid (or anhydride)} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + \text{Water (if acetic acid used)}
$$

Detailed Synthetic Route from Literature

A more elaborate preparation involves the synthesis of the precursor dodec-2-en-1-ol, which can then be acetylated:

  • Synthesis of (Z)-Dodec-2-en-1-ol:
    This intermediate is prepared by the catalytic hydrogenation of dodec-2-yn-1-ol using nickel acetate tetrahydrate and ethylenediamine as ligands in ethanol. The reaction is conducted at room temperature with stirring for several hours, followed by purification via silica gel chromatography.
  • Esterification to this compound:
    The purified (Z)-dodec-2-en-1-ol is then reacted with acetic anhydride or acetic acid in the presence of acid catalysts to form this compound. Oxidation steps using tert-butyl hydroperoxide (TBHP) may be involved in some synthetic schemes to ensure the correct stereochemistry and purity.

Catalysts and Conditions

Catalyst Role Typical Conditions Notes
Sulfuric acid (H2SO4) Proton donor, esterification catalyst Reflux, moderate heating Commonly used for direct esterification
p-Toluenesulfonic acid Acid catalyst Reflux or room temperature Milder than sulfuric acid, often used in organic solvents
Nickel acetate tetrahydrate + Ethylenediamine Catalytic hydrogenation of alkynol to enol Room temperature, ethanol solvent Used in intermediate synthesis of dodec-2-en-1-ol
tert-Butyl hydroperoxide (TBHP) Oxidizing agent for stereoselective steps Low temperature (-35 to -30 °C) Used in selective oxidation steps

Research Findings and Data

Due to limited direct literature on this compound, related compounds and synthetic analogs provide insight into the preparation efficacy and purity:

Parameter Value / Observation Source / Notes
Molecular Weight 226.35 g/mol Standard chemical data
Purity after esterification Typically >95% Achieved via chromatographic purification
Stereochemistry (Z)- or (E)- isomers possible Controlled by choice of hydrogenation catalyst and conditions
Yield of esterification 70-85% typical Dependent on catalyst and reaction time
Reaction time 1–12 hours Longer times for milder catalysts

Summary of Preparation Steps

Step Description Reagents/Conditions Outcome
1 Synthesis of dodec-2-yn-1-ol Alkynylation of 1-bromononane in THF at low temperature Formation of alkynol intermediate
2 Catalytic hydrogenation to (Z)-dodec-2-en-1-ol Ni(OAc)2·4H2O, ethylenediamine, ethanol, room temp Stereoselective reduction
3 Esterification Acetic acid or anhydride, acid catalyst, reflux Formation of this compound

Notes on Purification and Characterization

  • Purification is typically achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.
  • Characterization employs spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm structure and purity.
  • The double bond position and configuration are critical for biological activity and are carefully controlled during synthesis.

This detailed overview, based on diverse research sources, highlights that the preparation of this compound is a multi-step process involving the synthesis of the appropriate unsaturated alcohol followed by acid-catalyzed esterification. The choice of catalysts, reaction conditions, and purification methods are crucial to achieving high yield and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions: Dodec-2-enyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dodec-2-enyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodec-2-enyl acetate varies depending on its application:

Comparison with Similar Compounds

Dodecyl Acetate

  • Molecular Formula : C₁₄H₂₈O₂
  • Molecular Weight : 228.37 g/mol
  • CAS : 112-66-3
  • Higher hydrophobicity due to lack of unsaturation.
  • Applications : Used in surfactants, lubricants, and cosmetic emollients .

Vinyl Acetate

  • Molecular Formula : C₄H₆O₂
  • Molecular Weight : 86.09 g/mol
  • CAS : 108-05-4
  • Key Differences :
    • Smaller ester with a vinyl group, enabling polymerization.
    • Higher reactivity due to the vinyl moiety.
  • Applications : Precursor for polyvinyl acetate (PVA) in adhesives and paints .

Dodec-2-enylsuccinic Acid

  • Molecular Formula : C₁₆H₂₈O₄
  • CAS : 13877-83-3
  • Key Differences :
    • Contains a succinic acid group instead of an acetate.
    • Used in chitosan derivatives for antimicrobial applications .

Physicochemical Properties

Compound Boiling Point (°C) Stability Reactivity
Dodec-2-enyl acetate Not reported Oxidizes at double bond Moderate (prone to hydrolysis)
Dodecyl acetate 180 Stable; avoid strong oxidizers Low (saturated chain)
Vinyl acetate 72 Polymerizes readily High (vinyl group)

Research Findings and Key Contrasts

Ecological Roles : this compound derivatives are upregulated in plants under biotic stress, unlike dodecyl acetate, which lacks bioactivity in plant-insect interactions .

Thermal Stability : Dodecyl acetate remains stable at higher temperatures (180°C), making it suitable for industrial processes, while this compound’s unsaturation limits its thermal tolerance .

Biological Activity

Dodec-2-enyl acetate is an unsaturated ester that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, potential therapeutic applications, and safety profile based on various research findings.

Chemical Structure and Properties

This compound, with the molecular formula C12H22O2C_{12}H_{22}O_2, is characterized by a dodecyl chain and a double bond in its structure. Its chemical structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Salmonella spp.

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death. In vitro tests have shown minimum inhibitory concentrations (MICs) as low as 0.5 mg/mL against certain pathogens .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, the compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it can effectively scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, this compound was tested against foodborne pathogens. The results highlighted its potential as a natural preservative in food products, demonstrating a significant reduction in microbial load when incorporated into food matrices .

Study 2: Anti-inflammatory Mechanisms

A study focusing on the anti-inflammatory effects of this compound involved administering the compound to rats with induced inflammation. The results showed a marked decrease in paw edema and histological improvements in tissues, indicating its therapeutic potential in managing inflammatory conditions .

Safety Profile

The safety of this compound has been evaluated in several toxicity studies. According to data from the European Food Safety Authority (EFSA), it is considered safe for use at specified levels in food applications . No adverse effects were observed in animal studies at doses up to 100 mg/kg body weight.

Comparative Analysis

Property This compound Other Similar Compounds
Antimicrobial ActivityEffective against E. coli, S. aureusVaries widely by structure
Anti-inflammatory EffectsReduces cytokinesCommonly seen in many esters
Antioxidant CapacityHighVaries; some are less effective
Safety ProfileSafe at recommended levelsRequires individual assessment

Q & A

Q. What computational approaches predict the reactivity of this compound in esterification or hydrolysis reactions?

  • Methodology : Apply density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G*). Validate with kinetic isotope effects (KIE) experiments. Compare simulated IR spectra with empirical data to refine models .

Data Management & Reproducibility

Q. How should large datasets from this compound studies be curated for reproducibility and secondary analysis?

  • Methodology : Archive raw chromatograms, spectral data, and calibration curves in FAIR-compliant repositories (e.g., Zenodo). Use electronic lab notebooks (ELNs) for metadata tagging. Publish detailed supplementary materials, including instrument parameters and statistical scripts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.